molecular formula C11H12O2 B12749468 (Z)-Cinnamyl acetate CAS No. 77134-01-1

(Z)-Cinnamyl acetate

Cat. No.: B12749468
CAS No.: 77134-01-1
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-YVMONPNESA-N
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Description

(Z)-Cinnamyl acetate (CAS 77134-01-1) is the cis-isomer of cinnamyl acetate, a compound belonging to the cinnamyl ester family . It is a clear to pale yellow liquid with a characteristically sweet, floral, and balsamic odor . This compound occurs naturally in the fresh bark of various Cinnamomum species, such as cinnamon and cassia, with concentrations ranging from 2,800 to 51,000 ppm . In research and industry, this compound is significant for its diverse applications. It is extensively studied and used as a flavor and fragrance agent due to its pleasant aroma, finding roles in cosmetics, toiletries, and detergents . In the food industry, it serves as a flavor ester, with its application levels in various products like baked goods and beverages being deemed safe by regulatory bodies such as FEMA . Its function in flavors often involves rounding out profiles and adding depth, particularly in brown flavors like caramel, cinnamon, and vanilla, as well as in fruit flavors such as banana, passionfruit, and berry types . Beyond organoleptic uses, this compound exhibits notable biological activities. It is identified as a botanical substance with insecticidal, fungicidal, and antibacterial properties . Its mode of action against insects like mosquitoes is non-toxic and is believed to be repellent, functioning through its odor . From a synthetic chemistry perspective, this isomer is a valuable starting material or model substrate in developing new catalytic methods. For instance, it has been used in innovative iridium-catalyzed Z-retentive asymmetric allylic substitution reactions, which are crucial for creating thermodynamically less stable Z-olefins with adjacent quaternary stereocenters—structures relevant to bioactive natural products . The compound is for research and industrial use as a chemical intermediate or standard. It is not for diagnostic or therapeutic purposes, and it is not intended for personal use. Handling should only be performed by qualified professionals with a full understanding of its hazards, which may include causing skin irritation and allergic skin reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77134-01-1

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

[(Z)-3-phenylprop-2-enyl] acetate

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5-

InChI Key

WJSDHUCWMSHDCR-YVMONPNESA-N

Isomeric SMILES

CC(=O)OC/C=C\C1=CC=CC=C1

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1

boiling_point

263.00 to 265.00 °C. @ 760.00 mm Hg

Origin of Product

United States

Occurrence and Chemotaxonomic Distribution of Z Cinnamyl Acetate

Natural Presence in Plant Species

(Z)-Cinnamyl acetate (B1210297) is a naturally occurring ester found in various aromatic plants. Its presence is a significant contributor to the characteristic fragrance of several species, most notably within the genus Cinnamomum.

The distribution of (Z)-cinnamyl acetate is not uniform throughout the plant. Studies on Cinnamomum zeylanicum have shown that the concentration of cinnamyl acetate, including the (Z)-isomer, varies across different plant organs. While the fresh bark of cinnamon is a primary source, with concentrations of cinnamyl acetate ranging from 2,800 to 51,000 ppm, it is also found in other parts of the plant. wikipedia.org Investigations into the essential oils from tender twigs, pedicels of buds and flowers, and fruits have also indicated the presence of cinnamyl acetate. researchgate.net For instance, (E)-Cinnamyl acetate has been found as a major component in the oils of the fruit, fruit stalk, and flower of Cinnamomum zeylanicum. researchgate.net

Table 1: Distribution of Cinnamyl Acetate in Cinnamomum zeylanicum

Plant PartPresence of Cinnamyl Acetate
Fresh Bark2,800–51,000 ppm wikipedia.org
LeavesPresent researchgate.net
Tender TwigsPresent researchgate.net
Pedicels of Buds/FlowersPresent researchgate.net
FruitsPresent researchgate.net

This compound often co-exists with its geometric isomer, (E)-cinnamyl acetate, and other related cinnamyl compounds in Cinnamomum species. nih.govresearchgate.net For example, in the leaf oils of Cinnamomum osmophloeum, a complementary relationship has been observed between the content of trans-cinnamaldehyde and trans-cinnamyl acetate, with their concentrations showing seasonal variations. researchgate.net The essential oil of Cinnamomum zeylanicum has also been found to contain both (E)-cinnamaldehyde and (E)-cinnamyl acetate as major compounds. researchgate.net This co-occurrence suggests a closely related biosynthetic origin.

Beyond C. zeylanicum, cinnamyl acetate is found in other species of the Cinnamomum genus. For instance, it is a constituent of the leaf oils of Cinnamomum osmophloeum, a tree native to Taiwan. wikipedia.orgresearchgate.net It has also been reported in Cinnamomum sieboldii. nih.gov The presence of this compound extends to other genera as well; for example, it has been identified in Litchi chinensis. nih.gov

Table 2: Presence of Cinnamyl Acetate in Various Plant Species

SpeciesGenusCommon NameReference
Cinnamomum zeylanicumCinnamomumCeylon Cinnamon researchgate.netwikipedia.org
Cinnamomum osmophloeumCinnamomumIndigenous Cinnamon wikipedia.orgresearchgate.net
Cinnamomum sieboldiiCinnamomumN/A nih.gov
Litchi chinensisLitchiLychee nih.gov

Biosynthetic Origin and Pathways

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites in plants. rsc.orgtaylorandfrancis.com This pathway converts the amino acid phenylalanine into a range of compounds, including cinnamic acid and its derivatives. taylorandfrancis.com

The journey from phenylalanine to cinnamyl acetate involves several enzymatic steps. The initial step is the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia lyase (PAL). taylorandfrancis.comwikipedia.org Following this, cinnamic acid is converted to cinnamoyl-CoA by 4-coumarate–CoA ligase (4CL). wikipedia.org Cinnamoyl-CoA can then be reduced to cinnamaldehyde (B126680), which is subsequently reduced to cinnamyl alcohol. wikipedia.org Finally, this compound is formed through the esterification of cinnamyl alcohol with acetic acid. scentree.co The presence of higher levels of coniferyl acetate compared to cinnamyl acetate in cinnamon bark suggests a potential branch in the pathway leading to different phenylpropenes. rsc.org

Putative Enzymatic Steps in Cinnamyl Acetate Formation

The biosynthesis of cinnamyl acetate can be outlined through a sequence of enzymatic reactions that produce its immediate precursors, cinnamyl alcohol and acetyl-CoA.

Formation of trans-Cinnamic Acid: The pathway begins with the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . This step yields trans-cinnamic acid, which is the primary precursor for the vast majority of phenylpropanoids. frontiersin.orgnih.govwikipedia.org

Activation to Cinnamoyl-CoA: The trans-cinnamic acid is then activated into its thioester form, cinnamoyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) . wikipedia.orgnih.govnih.gov

Reduction to Cinnamaldehyde: The activated cinnamoyl-CoA is subsequently reduced to cinnamaldehyde. This step is carried out by the enzyme Cinnamoyl-CoA Reductase (CCR) , which utilizes NADPH as a reductant. frontiersin.orgnih.govfrontiersin.org

Formation of Cinnamyl Alcohol: The cinnamaldehyde is further reduced to form cinnamyl alcohol. This final reduction step in the formation of the alcohol precursor is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) , another NADPH-dependent enzyme. frontiersin.orgnih.govresearchgate.netnih.gov

Esterification to Cinnamyl Acetate: The final step is the esterification of cinnamyl alcohol. An acetyl group from acetyl-CoA is transferred to the hydroxyl group of cinnamyl alcohol. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) . researchgate.netnih.gov These enzymes are responsible for the formation of a wide variety of volatile esters in plants, contributing significantly to their aroma profiles. Specifically, an enzyme with acetyl-CoA:cinnamyl alcohol acetyltransferase activity completes the synthesis.

Stereochemical Control in Biosynthesis of Cinnamyl Derivatives

The stereochemistry of cinnamyl derivatives is determined by the configuration of the double bond in the propenyl side chain. The general phenylpropanoid pathway, initiated by the PAL enzyme, stereospecifically produces trans-cinnamic acid, which leads to the formation of (E)-cinnamyl derivatives. frontiersin.orgwikipedia.org Therefore, the biosynthesis of the (Z)-isomer of cinnamyl acetate requires a mechanism for isomerization from the trans to the cis configuration.

Current research suggests that this stereochemical control is not necessarily governed by a single, specific isomerase enzyme. Instead, the formation of (Z)-phenylpropanoids is believed to be primarily initiated by a non-enzymatic process. The trans-isomer of cinnamic acid, the initial product of the PAL reaction, can undergo photoisomerization to the cis-form upon exposure to UV radiation, which is present in sunlight. biorxiv.orgnih.govresearchgate.net

This light-dependent conversion creates a pool of cis-cinnamic acid within the plant tissues. researchgate.net Although present in much lower concentrations than its trans counterpart, this cis-cinnamic acid can then serve as a substrate for the subsequent enzymes in the biosynthetic pathway. nih.gov The downstream enzymes, such as 4CL, CCR, and CAD, would need to exhibit substrate flexibility to process this cis-isomer, ultimately leading to the formation of (Z)-cinnamyl alcohol. The final esterification step, catalyzed by an alcohol acyltransferase (AAT), would then act on (Z)-cinnamyl alcohol to produce this compound. nih.gov Therefore, the stereochemical control appears to be a combination of an initial abiotic photoisomerization event followed by the enzymatic conversion of the resulting cis-precursors.

Table of Compounds

Stereoselective Synthesis Approaches

Photoisomerization from (E)-Cinnamyl Acetate (B1210297)

Photoisomerization represents a powerful strategy for converting the more stable (E)-cinnamyl acetate to the desired (Z)-isomer. This process typically involves the irradiation of the (E)-isomer, leading to an excited state that can relax to form a mixture of both (E) and (Z) isomers. cdnsciencepub.com The alkene isomerization from (E) to (Z) is often a more efficient process than other photochemical reactions and is believed to occur from the excited triplet state. cdnsciencepub.comcdnsciencepub.com

Recent advancements in this area have focused on improving the efficiency, selectivity, and sustainability of the photoisomerization process.

The use of flow microreactor systems has emerged as a superior alternative to traditional batch reactors for controlling photochemical reactions. flowphotochem.eu These systems offer significant advantages, including precise control over reaction parameters such as residence time, light intensity, and temperature, leading to improved selectivity and yields. The small dimensions of microreactors ensure uniform light distribution, minimizing the formation of byproducts and enabling safer operation. researchgate.net

In the context of (Z)-cinnamyl acetate synthesis, a flow microreactor system allows for the continuous irradiation of a solution of (E)-cinnamyl acetate as it passes through the reactor. This controlled exposure to light can be optimized to maximize the conversion to the (Z)-isomer while minimizing degradation or subsequent reactions.

Table 1: Comparison of Batch vs. Flow Photoreactors

FeatureBatch ReactorFlow Microreactor
Light Penetration Non-uniform, decreases with distance from the light sourceUniform and efficient due to small path length
Temperature Control Difficult to maintain uniformlyPrecise and uniform control
Safety Potential for localized overheating and side reactionsEnhanced safety due to small reaction volumes
Scalability Challenging, often requires redesign of the reactorReadily scalable by numbering-up (parallelization)
Productivity Limited by batch sizeContinuous production, higher throughput

Iridium(III) complexes have gained significant attention as highly effective photosensitizers in a variety of photochemical transformations, including E/Z isomerization. mdpi.comnih.gov These complexes can absorb visible light and efficiently transfer the energy to the substrate, facilitating the desired isomerization. rsc.org

A key development in this area is the immobilization of iridium(III) complexes on polymeric supports, creating recyclable photocatalysts. researchgate.netrsc.org This approach addresses the high cost and potential toxicity of iridium by allowing for easy separation of the catalyst from the reaction mixture and its reuse in multiple reaction cycles without significant loss of activity. rsc.org For instance, iridium complexes incorporated into porous organic polymers have demonstrated high catalytic activity and stability, enabling their reuse for numerous cycles. researchgate.net

The use of such recyclable iridium(III) photocatalysts in the photoisomerization of (E)-cinnamyl acetate offers a more sustainable and cost-effective route to the (Z)-isomer. The catalyst, upon absorbing light, promotes the formation of the triplet excited state of the alkene, which then isomerizes to the (Z)-form.

Transition Metal-Catalyzed Z-Retentive Reactions

While photoisomerization is a viable route, transition metal-catalyzed reactions that proceed with retention of the Z-geometry of the starting material offer an alternative and often more direct approach to chiral Z-olefins.

Iridium-catalyzed asymmetric allylic substitution has become a powerful tool for the construction of stereogenic centers. nih.govnih.govdatapdf.com A significant challenge in this field has been the development of reactions that can utilize (Z)-allylic substrates without isomerization to the more stable (E)-isomers, thereby retaining the Z-olefin geometry in the product.

Recent breakthroughs have demonstrated that specific iridium catalyst systems can perform allylic substitution reactions on (Z)-allylic substrates, including this compound, to form products with a newly created stereocenter adjacent to the Z-double bond, all while preserving the original olefin geometry. researchgate.net These reactions are highly valuable as they provide access to chiral Z-olefinic compounds, which are challenging to synthesize by other means. researchgate.net

Table 2: Representative Iridium-Catalyzed Z-Retentive Allylic Substitution

SubstrateNucleophileCatalyst SystemProductYield (%)Enantiomeric Excess (ee %)Z:E Ratio
This compoundMalonate derivative[Ir(COD)Cl]₂ / Chiral LigandChiral Z-allylated malonateHighHigh>95:5
(Z)-Allylic CarbonateAmineIridium-phosphoramidite complexChiral Z-allylic amine8596>98:2

Mechanistic studies have been crucial in understanding the origin of Z-retention in these iridium-catalyzed reactions. nih.gov It is proposed that the reaction proceeds through the formation of a transient anti-π-allyl-iridium intermediate. researchgate.net This intermediate is kinetically favored but thermodynamically less stable than the corresponding syn-π-allyl-iridium intermediate, which would lead to the (E)-product upon nucleophilic attack.

The key to the success of these Z-retentive reactions is the ability of the nucleophile to intercept the labile anti-π-allyl-iridium complex before it has the opportunity to isomerize to the more stable syn-isomer. researchgate.net This rapid trapping of the anti-intermediate ensures that the stereochemical information of the starting (Z)-alkene is transferred to the product. Detailed mechanistic investigations, including spectroscopic and computational studies, have provided evidence for the existence of these elusive anti-π-allyl intermediates and their role in the catalytic cycle. acs.orgacs.org

Iridium-Catalyzed Asymmetric Allylic Substitution with this compound as Substrate
Control of Regioselectivity and Stereochemistry in Allylic Alkylation

The control of regioselectivity and stereochemistry is a critical aspect of the synthesis of this compound and its derivatives through allylic alkylation. In palladium-catalyzed allylic alkylations, the regioselectivity of the nucleophilic attack is influenced by the nature of the allyl substrate. For instance, (E)-configured allylic substrates typically lead to linear products due to the preferential attack at the less hindered position of the π-allyl palladium complex. Conversely, under conditions that prevent isomerization, (Z)-allyl substrates can favor the formation of branched products.

A significant "memory effect" has been observed with aryl-substituted substrates, which can be attributed to the formation of an asymmetric π-allyl complex. The conformation of the substrate during the ionization step, which is influenced by the leaving group, also plays a crucial role in determining the regioselectivity, particularly for alkyl-substituted substrates.

Substrate Scope and Functional Group Compatibility in Z-Retentive Syntheses

The development of Z-retentive syntheses for allylic compounds has expanded the scope of accessible molecules with high stereochemical purity. Methodologies have been developed for the Z-selective synthesis of functionalized chiral alkenes, which are applicable to a range of substrates. These methods often demonstrate a high tolerance for various functional groups, which is crucial for the synthesis of complex molecules.

One notable approach involves the use of alkene-derived phosphines in a modified Wittig olefination. This strategy allows for the synthesis of Z-alkenes bearing adjacent functional groups such as carboxamides, esters, nitriles, and trifluoromethyl groups. The reaction conditions are generally mild, which contributes to the broad functional group compatibility. For example, while esters can present challenges due to the acidity of the β-protons and the reactivity of the ester group itself, careful selection of the base and reaction temperature can lead to the successful formation of the desired Z-alkene products.

The versatility of these methods is highlighted by their application in the structural diversification of bioactive molecules and natural products, underscoring their potential in medicinal chemistry and materials science. The ability to forge a new alkene functional group with programmable E/Z stereochemistry opens up new avenues for the synthesis of complex targets.

Nickel-Catalyzed Conjugative Cross-Coupling Utilizing Cinnamyl Acetate Electrophiles

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. In the context of cinnamyl acetate, it can serve as an electrophile in conjugative cross-coupling reactions. These reactions offer a direct route to functionalized allylic compounds.

A notable example is the nickel-catalyzed cross-electrophile coupling of allylic acetates with gem-difluorovinyl tosylate. This reaction provides access to allylic gem-difluoroolefins through a C(sp³)–C(sp²) cross-coupling. A key feature of this protocol is that both linear and branched allylic acetates can yield the linear cross-coupling product exclusively. Mechanistic investigations suggest that the reaction proceeds through two distinct Ni(0)/Ni(II) catalytic cycles.

The use of nickel catalysts offers several advantages, including lower cost compared to palladium. Nickel catalysts have been successfully employed in the cross-coupling of allylic pivalates with arylboroxines, demonstrating excellent functional group tolerance and broad scope in both coupling partners. This methodology allows for the preparation of 1,3-diaryl allylic products with high yields, regioselectivity, and stereochemical fidelity.

Role of Weakly Coordinating Directing Groups in Catalysis

Weakly coordinating directing groups are instrumental in the development of broadly applicable C–H functionalization reactions. These groups can facilitate metal-catalyzed transformations by enabling ligand-controlled enantio- and position-selective reactions, as well as ligand-accelerated reactions.

In the context of nickel-catalyzed reactions, the principles of weak coordination can be applied to control the outcome of the reaction. While strongly coordinating groups can promote rapid C–H cleavage, they may also inhibit the reaction by outcompeting ligands for coordination sites on the metal center. In contrast, weakly coordinating groups allow for a more nuanced control of the catalytic cycle.

This approach has been successfully utilized in palladium-catalyzed C–H functionalization and is increasingly being explored for other metals like rhodium and ruthenium. The use of weakly coordinating functional groups is a general strategy that can be applied to discover new metal-catalyzed reactions with enhanced scope and practicality.

Examination of Electron-Neutral, -Donating, and -Withdrawing Substituents

The electronic nature of substituents on the substrates can significantly influence the outcome of nickel-catalyzed cross-coupling reactions. The reactivity and regioselectivity of these reactions are often dictated by the electronic properties of the substituents on both the electrophile and the nucleophile.

In nickel-catalyzed reductive coupling reactions, the regioselectivity is controlled by steric effects for simple alkynes, with bulkier groups favoring a distal position to the newly forming C–C bond. However, for conjugated enynes, a strong electronic directing effect is observed, with the alkenyl group strongly preferring to be distal to the site of C–C bond formation.

Biocatalytic Routes to Cinnamyl Derivatives

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the production of cinnamyl derivatives. Enzymes, particularly lipases, have been extensively studied for their ability to catalyze the esterification of cinnamyl alcohol, providing a direct route to cinnamyl acetate.

Enzymatic Esterification of Cinnamyl Alcohol (Indirect Relevance)

The enzymatic synthesis of cinnamyl acetate is most commonly achieved through the esterification or transesterification of cinnamyl alcohol. wikipedia.orgdntb.gov.uaindexcopernicus.com This method is considered an environmentally friendly process due to the mild reaction conditions and the high selectivity of the enzymes. indexcopernicus.com

Immobilized lipases are frequently used as catalysts in these reactions. For example, cinnamyl acetate has been synthesized by the transesterification of cinnamyl alcohol with ethyl acetate in a solvent-free system, using an immobilized lipase (B570770) as the catalyst. dntb.gov.ua In this system, ethyl acetate serves as both the acyl donor and the solvent. dntb.gov.ua High conversion rates, exceeding 90%, can be achieved under optimized conditions. dntb.gov.ua

Kinetic studies of these enzymatic reactions have shown that they often follow a Ping-Pong Bi-Bi mechanism, with potential substrate inhibition by cinnamyl alcohol. dntb.gov.ua The use of immobilized enzymes also allows for their reuse over multiple reaction cycles, enhancing the economic feasibility of the process. indexcopernicus.com The reaction parameters, such as temperature, substrate ratio, and enzyme loading, are crucial for optimizing the yield and reaction rate.

Cascade Reactions for Aromatic Ester Production (Indirect Relevance)

Alcohol Dehydrogenase (ADH) and Formate Dehydrogenase (FDH) Systems

Alcohol dehydrogenases (ADHs) are versatile biocatalysts that facilitate the reversible oxidation of alcohols to aldehydes or ketones, a reaction that is dependent on the nicotinamide (B372718) cofactor NAD⁺/NADH. wikipedia.orgfrontiersin.org In synthesis, ADHs are particularly valuable for the stereoselective reduction of carbonyl compounds to produce chiral alcohols, which are key precursors for esters. frontiersin.org The primary challenge in using these enzymes on a preparatory scale is the stoichiometric requirement for the expensive NADH cofactor.

Lipase-Catalyzed Esterification for Cinnamyl Esters

Lipases are a class of enzymes widely employed in the synthesis of esters due to their high selectivity, mild reaction conditions, and ability to function in non-aqueous media. researchgate.net The production of cinnamyl acetate is frequently achieved through the lipase-catalyzed transesterification or esterification of cinnamyl alcohol. nih.govwikipedia.org A common strategy involves the reaction between cinnamyl alcohol and an acyl donor like ethyl acetate or vinyl acetate. nih.govwikipedia.org

The immobilized lipase Novozym 435, derived from Candida antarctica, is particularly effective for this transformation. nih.govwikipedia.org In a solvent-free system, ethyl acetate can serve as both the acyl donor and the reaction solvent. dntb.gov.uanih.gov Research has demonstrated that high conversion rates (over 90%) can be achieved under optimized conditions, for example, using a 15:1 molar ratio of ethyl acetate to cinnamyl alcohol at 40°C with a Novozym 435 loading of 2.67 g/L. dntb.gov.uanih.gov The use of vinyl acetate as an acyl donor is also efficient, but the byproduct, acetaldehyde, can have a deactivating effect on the lipase. wikipedia.org

Enzyme Kinetics and Inhibition Studies of Biocatalysts

Understanding the kinetics of enzyme-catalyzed reactions is crucial for process optimization and scale-up. For the synthesis of cinnamyl esters, kinetic studies often reveal that the reaction follows a Ping-Pong Bi-Bi mechanism. nih.govnih.gov This model involves the binding of the first substrate (the acyl donor) to the enzyme, release of the first product, binding of the second substrate (the alcohol), and finally, release of the second product (the ester).

Kinetic investigations into the lipase-catalyzed synthesis of cinnamyl acetate have identified substrate inhibition as a significant factor. dntb.gov.uanih.gov Specifically, cinnamyl alcohol can act as an inhibitor to the lipase, which affects the reaction rate at higher concentrations. dntb.gov.uanih.gov A study on the synthesis of cinnamyl butyrate (B1204436) similarly found that the reaction kinetics were well-described by a Ping-Pong Bi-Bi mechanism with dead-end inhibition by both the alcohol and the acid substrates. nih.gov The Michaelis-Menten constants (Kₘ) and inhibition constants (Kᵢ) derived from these studies provide quantitative measures of substrate affinity and the extent of inhibition, respectively, which are essential for designing efficient reactor systems. dntb.gov.uanih.gov

Table 1: Kinetic Parameters for Lipase-Catalyzed Cinnamyl Acetate Synthesis
ParameterValueSubstrateEnzymeSource
Kₘ (Michaelis constant)2.241 mmol/LEthyl acetateNovozym 435 dntb.gov.uanih.gov
Kₘ (Michaelis constant)206.82 mmol/LCinnamyl alcoholNovozym 435 dntb.gov.uanih.gov
Kᵢ (Inhibition constant)0.461 mmol/LCinnamyl alcoholNovozym 435 dntb.gov.uanih.gov
Enzyme Immobilization and Process Scale-up in Biotransformation

The transition from laboratory-scale experiments to industrial production requires robust and reusable biocatalysts. Enzyme immobilization, the process of confining enzyme molecules to a solid support material, is a key enabling technology in this regard. nih.govnih.gov Immobilization simplifies the separation of the catalyst from the reaction mixture, facilitates continuous operation, and often enhances the enzyme's stability against changes in temperature and pH. nih.gov

A wide variety of materials are used as supports, including natural polymers (e.g., alginate, chitosan) and synthetic polymers or resins (e.g., polyurethane, acrylic resins). scispace.comunits.it For lipase-catalyzed reactions, commercially available immobilized preparations like Novozym 435, where the lipase is adsorbed onto a macroporous acrylic resin, are widely used. nih.gov The reusability of such immobilized enzymes is a significant economic advantage. For instance, in the synthesis of cinnamyl butyrate, the immobilized lipase retained 85% of its initial activity after five consecutive reaction cycles. nih.gov For successful scale-up, factors such as the choice of support, immobilization method (e.g., adsorption, covalent binding, entrapment), and reactor design must be carefully considered to minimize mass transfer limitations and maximize productivity. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like (Z)-Cinnamyl acetate (B1210297). The method combines the superior separation capability of gas chromatography with the powerful identification power of mass spectrometry. In a typical analysis, the compound is volatilized and separated from other components in a mixture as it passes through a capillary column (e.g., a DB-5 or HP-5ms column).

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it undergoes electron ionization (EI). This high-energy process fragments the molecule into a predictable pattern of charged ions. The mass spectrum of (Z)-Cinnamyl acetate is characterized by a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 176, corresponding to its molecular weight. However, the most significant peaks arise from its fragmentation. Key fragments typically include the tropylium-like cinnamyl cation at m/z 117 (resulting from the loss of the acetate radical, •OCOCH₃) and a prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. The presence and relative abundance of these fragments provide a chemical fingerprint for tentative identification.

To analyze this compound in solid or liquid samples without complex extraction procedures, headspace sampling is frequently employed. This technique analyzes the vapor phase in equilibrium with the sample, making it ideal for volatile aroma compounds.

Static Headspace (SHS): In this method, a sample is sealed in a vial and heated to a specific temperature to allow volatile compounds, including this compound, to partition into the gaseous phase above the sample. A portion of this gas (the headspace) is then injected into the GC-MS system. While straightforward, its sensitivity can be limited for trace-level components.

Solid-Phase Microextraction (SPME): SPME offers a significant enhancement in sensitivity by concentrating analytes prior to injection. A fused-silica fiber coated with a stationary phase (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB) is exposed to the headspace of the sample. Volatile compounds like this compound adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are desorbed and transferred to the column for analysis. This solvent-free technique is highly effective for detecting trace amounts of this compound in natural products.

While mass spectrometry is highly informative, it often cannot distinguish between geometric isomers like (Z)- and (E)-Cinnamyl acetate, as they can produce nearly identical fragmentation patterns. To resolve this ambiguity, the Linear Retention Index (LRI) is used. The LRI normalizes the retention time of an analyte to the retention times of a series of co-injected n-alkane standards. This value is highly reproducible for a specific column stationary phase and temperature program, providing a second, orthogonal layer of confirmation.

The separation of (Z)- and (E)-isomers is achievable on various capillary columns. On a non-polar column, the elution order can be predicted, while on a polar column (e.g., one containing polyethylene (B3416737) glycol), the separation is often more pronounced due to differences in dipole interactions. By comparing the experimentally determined LRI of an unknown peak to reference values from scientific databases, a much more confident identification can be made.

Table 1. Example Linear Retention Indices (LRI) for Cinnamyl Acetate Isomers on a Non-Polar GC Column.
CompoundCAS NumberMolecular FormulaTypical LRI (DB-5 Column)
This compound4549-94-4C₁₁H₁₂O₂1452
(E)-Cinnamyl acetate103-54-8C₁₁H₁₂O₂1478

High-Performance Liquid Chromatography (HPLC) for Cinnamyl Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC-MS, particularly useful for analyzing less volatile compounds or for preparative-scale separations. For this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In this setup, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of Water and a miscible organic solvent like Acetonitrile.

Separation is based on the differential partitioning of analytes between the stationary and mobile phases. This compound, being a moderately polar ester, can be effectively separated from more polar precursors like Cinnamic acid or less polar impurities. Detection is commonly achieved using a UV-Vis detector, as the cinnamoyl group possesses a strong chromophore that absorbs UV light, typically with a maximum absorbance (λ_max) around 254 nm. By running a gradient elution—where the proportion of the organic solvent is increased over time—a wide range of compounds with varying polarities can be resolved in a single run. This method is crucial for quality control and for isolating pure this compound for further study.

Table 2. Representative RP-HPLC Conditions for Analysis of Cinnamyl Compounds.
ParameterCondition
ColumnC18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase AWater (0.1% Formic Acid)
Mobile Phase BAcetonitrile (0.1% Formic Acid)
Gradient50% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Typical Elution Order1. Cinnamic acid; 2. This compound; 3. (E)-Cinnamyl acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical method for the complete structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and, most critically, allows for the unambiguous assignment of the double bond geometry.

¹H NMR: The proton NMR spectrum provides key diagnostic signals. The most crucial information comes from the coupling constant (J-value) between the two vinylic protons (H-α and H-β on the C=C double bond). For a (Z) or cis configuration, the vicinal coupling constant (³J_HαHβ) is characteristically small, falling within the range of 11-12 Hz. This is in stark contrast to the (E) or trans isomer, which exhibits a much larger coupling constant of 15-18 Hz. This single parameter allows for unequivocal assignment of the stereochemistry. Other characteristic signals include a singlet around 2.1 ppm for the acetate methyl protons (-OCOCH₃), a doublet for the methylene (B1212753) protons (-CH₂O-) around 4.8 ppm, and a multiplet pattern in the aromatic region (7.2-7.4 ppm).

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. The spectrum of this compound will display 9 distinct signals (as two pairs of aromatic carbons are equivalent by symmetry). Key resonances include the carbonyl carbon of the ester at ~170 ppm, the carbons of the phenyl ring between ~127-136 ppm, the vinylic carbons, and the carbons of the acetate and methylene groups.

Together, ¹H and ¹³C NMR, often supplemented with 2D NMR experiments like COSY and HSQC, provide a complete and irrefutable structural confirmation of this compound.

Table 3. Characteristic ¹H and ¹³C NMR Data for this compound (in CDCl₃).
Position/Group¹H Chemical Shift (δ, ppm)¹H Multiplicity & Coupling (J, Hz)¹³C Chemical Shift (δ, ppm)
-OCOCH₃2.11s (3H)21.0
-OCOCH₃--170.8
-CH₂-O-4.85d (2H), J = 6.8 Hz61.2
=CH-CH₂- (β-H)5.80dt (1H), J = 11.6, 6.8 Hz123.5
Ar-CH= (α-H)6.65d (1H), J = 11.6 Hz134.1
Aromatic C-H7.25-7.40m (5H)127.9, 128.5, 129.2
Aromatic C (quaternary)--136.0

Mechanistic Organic Chemistry of Z Cinnamyl Acetate Transformations

Photoinduced Isomerization Mechanisms of Cinnamyl Esters

The isomerization of cinnamyl esters, such as cinnamyl acetate (B1210297), from the (E) (trans) to the (Z) (cis) isomer can be prompted by photoirradiation. This process, a form of photoisomerization, involves the absorption of light by the molecule, leading to an excited state where rotation around the carbon-carbon double bond is more facile.

The general mechanism for photoisomerization involves the reversible change of a chemical species between two forms by light absorption. researchgate.net For cinnamyl derivatives, this typically involves a reversible (E)/ (Z) isomerization. rsc.org The process is often initiated by UV irradiation and can be reversed with visible light. researchgate.net

Research on cinnamyl derivatives indicates that irradiation can lead to both E-Z isomerization and other photochemical reactions. psu.edu For instance, irradiation of (E)-cinnamyl acetate in methanol (B129727) results in E–Z isomerization, 1,3-migration of the acetoxy group, and dissociation of the acetoxy group. psu.edu The presence of substituents on the phenyl ring can influence the reaction pathways. For example, a 4-methoxy substituted (E)-cinnamyl acetate readily forms a cationic intermediate upon irradiation, which is then trapped by the solvent. psu.edu

The efficiency and outcome of the isomerization can be influenced by the use of photosensitizers. For instance, an iridium photosensitizer has been used to achieve the (E) to (Z) isomerization of cinnamyl ethers and alcohols. researchgate.net This suggests that an energy transfer mechanism is at play. researchgate.net Photocatalysts, such as those based on iridium, can facilitate the isomerization of cinnamyl acetate to its (Z)-isomer under visible light. acs.orgchemrxiv.org DFT calculations suggest that some isomerization reactions proceed through a migratory insertion mechanism. researchgate.net

Competing reactions during photoirradiation can include [2+2] cycloadditions, which lead to the formation of cyclobutane (B1203170) dimers like truxillic or truxinic acids. rsc.orgcdnsciencepub.com The use of Lewis acids as catalysts can affect the excited-state lifetime and reactivity, influencing the course of these photochemical reactions. osti.gov

Reaction Mechanisms in Allylic Functionalization

(Z)-Cinnamyl acetate can undergo various allylic functionalization reactions, which are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through transition metal catalysis.

Transition metal-catalyzed allylic substitution reactions are powerful tools in organic synthesis. nih.gov The most studied catalysts are based on palladium and nickel.

Palladium-Catalyzed Allylic Substitution: The generally accepted mechanism for palladium-catalyzed allylic substitution, known as the Tsuji-Trost reaction, involves the following key steps:

Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allylic substrate and undergoes oxidative addition, displacing the leaving group (acetate in this case) to form a π-allylpalladium(II) complex. diva-portal.orgdtu.dk This step typically occurs with inversion of stereochemistry. diva-portal.org

Reductive Elimination/Decomplexation: After nucleophilic attack, the resulting Pd(0) complex is regenerated and dissociates from the product, completing the catalytic cycle. mdpi.com

In the case of cinnamyl acetate, the formation of a π-allylpalladium intermediate is a key feature. mdpi.comresearchgate.netacs.org The regioselectivity of the nucleophilic attack (at the α or γ position of the allyl system) is influenced by the nature of the ligands on the palladium and the substituents on the allyl fragment. nih.gov For cinnamyl systems, the linear product is often favored. nih.govrsc.org

Iridium-Catalyzed Allylic Substitution: Iridium catalysts are also effective for allylic substitution reactions. Neutral iridium catalysts, in the presence of a base, can promote the hydroamination of linear allylic acetates with high regioselectivity. nih.gov The mechanism is believed to involve a rapid, reversible acetate-directed aminoiridation, followed by a turnover-limiting protodemetalation step. nih.gov This contrasts with cationic iridium catalysts, which typically favor the classic Tsuji-Trost allylic amination pathway. nih.gov

Nickel-catalyzed cross-coupling reactions of allylic electrophiles like cinnamyl acetate are also of significant interest. The catalytic cycle generally involves the formation of a π-allylnickel intermediate.

A proposed mechanism for the nickel-catalyzed allylic substitution of simple alkenes involves:

Formation of an allyl nickel complex from the allylic substrate (e.g., cinnamyl methyl ether). nih.gov

Generation of a cationic allylnickel complex. nih.gov

Coordination of the alkene to the nickel center. nih.gov

Migratory insertion of the alkene. nih.gov

β-Hydride elimination and reductive elimination to yield the 1,4-diene product and regenerate the Ni(0) catalyst. nih.gov

In nickel-catalyzed arylative substitution of homoallylic alcohols, a tandem isomerization/allylic arylation mechanism is proposed. rsc.org For aryl-allylation reactions, a π-allylic nickel intermediate is suggested, with the regioselectivity being determined by the reductive elimination step. rsc.org

Mechanistic studies on nickel-catalyzed conjunctive cross-coupling using this compound as the electrophile indicate that the π-allyl nickel intermediate can undergo isomerization under the reaction conditions. nih.gov The final step of C(sp³)–C(sp³) bond formation occurs via reductive elimination. chemrxiv.org Computational studies have shown that the dissociation of a directing group to allow for the coordination of an alkene can lower the energy barrier for this reductive elimination step. chemrxiv.org

Enzymatic Reaction Mechanisms in Ester Synthesis (Generalized from related compounds)

This compound can be synthesized enzymatically, often through transesterification catalyzed by lipases. This method is considered a green and efficient alternative to chemical synthesis. capes.gov.brresearchgate.net

The synthesis of cinnamyl acetate is commonly achieved through the transesterification of cinnamyl alcohol with an acyl donor like vinyl acetate or ethyl acetate, catalyzed by an immobilized lipase (B570770) such as Novozym 435. capes.gov.brdntb.gov.uanih.govwikipedia.orgchemfaces.com

The kinetic mechanism for this lipase-catalyzed reaction is often described by a Ping-Pong Bi-Bi mechanism or a Ternary Complex mechanism.

Ping-Pong Bi-Bi Mechanism: In this mechanism, the first substrate (the acyl donor, e.g., ethyl acetate) binds to the enzyme, and the acyl group is transferred to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (e.g., ethanol). The second substrate (the alcohol, e.g., cinnamyl alcohol) then binds to the acyl-enzyme intermediate, and the acyl group is transferred to the alcohol, forming the final ester product (cinnamyl acetate) and regenerating the free enzyme. dntb.gov.uanih.gov Studies on the synthesis of cinnamyl acetate from ethyl acetate and cinnamyl alcohol suggest this mechanism, with inhibition by cinnamyl alcohol. dntb.gov.uanih.gov

Ternary Complex Mechanism: In this model, both substrates (the alcohol and the acyl donor) bind to the enzyme to form a ternary complex before any product is released. capes.gov.brchemfaces.com The reaction then proceeds within this complex to form the ester and the other product. Some studies on the synthesis of cinnamyl acetate from cinnamyl alcohol and vinyl acetate have found that the data fits well with a ternary complex mechanism, also with inhibition by cinnamyl alcohol. capes.gov.brchemfaces.com

Molecular docking studies have been used to investigate the binding of substrates to the lipase, providing insights into the catalytic mechanism at a molecular level. nih.gov The choice of acyl donor and reaction conditions can significantly impact the reaction rate and conversion. capes.gov.brnih.gov

Ecological and Inter Species Biological Roles

Role as a Volatile Organic Compound in Plant-Environment Interactions

(Z)-Cinnamyl acetate (B1210297) is a naturally occurring Volatile Organic Compound (VOC) found in several plant species. VOCs are crucial for mediating interactions between plants and their surroundings, including attracting pollinators, repelling herbivores, and communicating with other plants.

The presence of (Z)-cinnamyl acetate has been identified in the essential oils of various parts of the cinnamon tree (Cinnamomum zeylanicum). Research has shown that the essential oil extracted from the buds and flowers of C. zeylanicum contains notable amounts of this compound. researchgate.net This suggests a potential role in the reproductive strategy of the plant, where the specific floral scent, composed of a blend of VOCs including this compound, could serve to attract specific pollinators. The composition of these volatile oils varies significantly between different parts of the plant, indicating specialized functions for these compounds. researchgate.net

In a study on cinnamon bark oil from Madagascar, this compound was reported as a major component, although some researchers have suggested this might be a misidentification of the more common (E)-isomer. researchgate.net The floral scent of other plants, such as Prunus mume, also contains cinnamyl acetate (isomer often unspecified), where it is a key contributor to the characteristic fragrance that distinguishes different cultivars. nih.govfrontiersin.org This role as a floral volatile underscores its importance in plant-pollinator interactions, a fundamental aspect of plant ecology.

Contributions to Plant Defense Mechanisms (Hypothesized)

The role of this compound in direct or indirect plant defense is an area of ongoing scientific inquiry. While direct evidence is limited, its function can be hypothesized based on the known defensive roles of related VOCs and cinnamyl derivatives.

Plants release a diverse array of VOCs in response to biotic stresses like herbivore feeding or pathogen attack. frontiersin.orgoup.com These compounds can act directly as deterrents or toxins to the aggressor or indirectly by attracting natural enemies of the herbivores. frontiersin.orgnih.gov For instance, Green Leaf Volatiles (GLVs), which include esters like (Z)-3-hexenyl acetate, are well-known for their role in priming plant defenses. oup.comoup.com Exposure to these VOCs can prepare neighboring plants or systemic parts of the same plant for a faster and stronger defense response upon subsequent attack. oup.com It is plausible that this compound could function similarly, acting as an airborne signal to prime defenses in nearby plants.

Furthermore, some cinnamyl derivatives have demonstrated antimicrobial and insecticidal properties. wikipedia.orgnih.gov Cinnamyl acetate itself is known to have a repellent effect against insects like the Anopheles gambiae mosquito and is a component of oils with antitermite activity. wikipedia.orgmdpi.com A particularly compelling piece of evidence comes from the study of plant pathogens. A strain of the fungus Verticillium dahliae, which is pathogenic to olive trees, was found to produce cinnamyl acetate as a phytotoxin, a substance toxic to the host plant. nih.gov This indicates that the compound can play a direct role in plant-microbe warfare, in this case being used by the pathogen against the plant. This opens the hypothesis that plants, in turn, may have evolved mechanisms to detect or detoxify such compounds as part of their defense repertoire.

Biosignaling and Chemo-ecological Functions (Hypothesized)

Biosignaling involves the transmission of information through chemical cues, influencing the behavior and physiology of organisms. The hypothesized chemo-ecological functions of this compound extend from its role as a VOC into more complex signaling cascades.

The release of this compound as part of a floral scent bouquet is a clear example of a biosignaling function, specifically for attracting pollinators. researchgate.netnih.gov However, such signals can be exploited by other organisms. For example, some herbivores use floral scents to locate host plants. Therefore, the specific blend of volatiles, including the ratio of (Z)- to (E)-isomers, can be critical in ensuring the attraction of mutualists (pollinators) while avoiding antagonists (herbivores).

The concept of plant-plant communication via VOCs is a key area of chemo-ecology. oup.com Volatiles released by a damaged plant can be perceived by its neighbors, which may then activate their own defense systems. oup.com This phenomenon, known as "eavesdropping," could potentially involve this compound. If its release is induced by specific stresses (e.g., herbivory or pathogen infection), it could serve as a specific warning to nearby plants about an impending threat. This type of signaling enhances the defensive capabilities of the plant community as a whole.

Additionally, VOCs can mediate interactions below ground. While less studied, root-emitted volatiles influence the soil microbiome and can deter soil-borne pests and pathogens. Given that cinnamyl acetate is a metabolite, its potential presence and signaling role in the rhizosphere cannot be discounted, possibly influencing symbiotic relationships with mycorrhizal fungi or defending against root pathogens.

Emerging Research Avenues and Methodological Advancements

Development of Novel Stereoselective Catalytic Systems for (Z)-Olefins

The synthesis of olefins with a specific Z-configuration, such as (Z)-cinnamyl acetate (B1210297), is a significant challenge in organic chemistry because the E-isomer is often the more thermodynamically stable product. researchgate.net Consequently, extensive research focuses on developing catalytic systems that kinetically favor the formation of the Z-isomer. Recent progress has moved beyond traditional methods like the Wittig reaction, which generates stoichiometric waste, toward more efficient and atom-economical catalytic approaches. nih.gov

Key areas of development include:

Semihydrogenation of Alkynes: This is a primary route to (Z)-alkenes. While Lindlar catalysts (palladium on calcium carbonate poisoned with lead) are classic examples, modern research explores a variety of other metals including ruthenium, rhodium, iridium, and notably, more earth-abundant and less toxic options like iron. researchgate.netnih.gov Iron(0) nanoparticles, for instance, have been shown to effectively catalyze the semi-hydrogenation of alkynes to form (Z)-alkenes. acs.org

Cross-Coupling Reactions: Novel iron-catalyzed reductive cross-coupling reactions between terminal arylalkynes and alkyl halides provide a valuable method for producing 1,2-disubstituted olefins with high Z-selectivity. nih.govacs.org This approach is advantageous as it uses an inexpensive and non-toxic iron(II) bromide catalyst and avoids sensitive organometallic reagents. nih.gov

Olefin Metathesis: Molybdenum-based catalysts have been developed for Z-selective cross-metathesis reactions, offering a unique pathway to Z-alkenes from different starting materials compared to hydrogenation or coupling methods. nih.gov

Nickel-Catalyzed Reactions: A significant advancement is the use of nickel catalysts in cascade reactions. One such method involves the arylation of an alkyne followed by an induced acyl migration, which results in the formation of all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.orgrsc.org The steric and electronic properties of the phosphine (B1218219) ligands attached to the nickel center are critical for achieving this high degree of control. rsc.org

Table 1: Comparison of Modern Catalytic Systems for (Z)-Olefin Synthesis
Catalytic SystemMetal CenterReaction TypeKey AdvantagesReference
Iron NanoparticlesIron (Fe)Alkyne SemihydrogenationInexpensive, low toxicity, readily available. acs.org
FeBr₂/ZincIron (Fe)Reductive Cross-CouplingHigh Z-selectivity, uses simple starting materials, avoids sensitive reagents. nih.gov
Molybdenum-based CatalystsMolybdenum (Mo)Cross-MetathesisProvides an alternative synthetic route with high stereoselectivity. nih.gov
Nickel/Phosphine LigandNickel (Ni)Cascade (Arylation/Acyl Migration)Exclusive Z-selectivity for tetra-substituted alkenes, broad applicability. rsc.orgrsc.org

Investigation of Undiscovered Biosynthetic Enzymes for Cinnamyl Acetate Synthesis

The biosynthesis of cinnamyl acetate, both naturally in plants and through engineered microbes, relies on a series of specific enzymes. Research in this area aims to discover new enzymes and engineer metabolic pathways for more efficient and sustainable production. An artificial biosynthetic pathway for cinnamyl acetate has been successfully developed in Escherichia coli. researchgate.net

The known enzymatic steps and classes of enzymes involved are:

Conversion of L-phenylalanine: The pathway often starts with L-phenylalanine, which is converted to cinnamic acid by L-phenylalanine lyase (PAL) . researchgate.net

Reduction to Cinnamyl Alcohol: Cinnamic acid is then reduced to cinnamaldehyde (B126680) by a carboxylic acid reductase (CAR) , and subsequently to cinnamyl alcohol by an aldehyde reductase (YjgB) . researchgate.net

Esterification: The final step is the esterification of cinnamyl alcohol with an acetyl donor, catalyzed by an alcohol acyltransferase (ATF) or a lipase (B570770). researchgate.netwikipedia.org

Current research focuses on identifying novel enzymes with improved characteristics. For example, a new esterase, EstK1, was identified from Acinetobacter haemolyticus for this purpose. researchgate.net Lipases such as Novozym 435 and Pseudomonas fluorescens lipase (PFL) are also widely used for the enzymatic synthesis of cinnamyl acetate. wikipedia.orgindexcopernicus.comdntb.gov.ua The investigation into undiscovered enzymes centers on finding novel acyltransferases with higher substrate specificity for cinnamyl alcohol and superior catalytic efficiency, which would be highly valuable for industrial-scale biosynthesis. Further improvements have been achieved by overexpressing related pathway enzymes like shikimate dehydrogenase (YdiB) and shikimate kinase (AroK) to increase the precursor supply. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of Cinnamyl Acetate
EnzymeAbbreviationFunctionSource/ExampleReference
L-phenylalanine lyasePALConverts L-phenylalanine to cinnamic acid.Plants, Microbes researchgate.net
Carboxylic acid reductaseCARReduces cinnamic acid to cinnamaldehyde.Microbes researchgate.net
Aldehyde reductaseYjgBReduces cinnamaldehyde to cinnamyl alcohol.E. coli researchgate.netresearchgate.net
Alcohol acyltransferaseATF1Catalyzes esterification of cinnamyl alcohol.Yeast researchgate.net
Lipase / Esterase-Catalyzes esterification of cinnamyl alcohol.Novozym 435, EstK1, PFL researchgate.netwikipedia.orgindexcopernicus.com

Application of Advanced Analytical Platforms for In-situ Monitoring of Reactions

Understanding and optimizing the synthesis of (Z)-cinnamyl acetate requires precise knowledge of reaction kinetics, intermediates, and byproducts. Advanced analytical platforms that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for this purpose. mt.com These techniques provide real-time data without the need for sample extraction, which can disturb the reaction. rsc.org

Several powerful platforms are applicable:

Spectroscopic Methods:

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are used to track the concentration changes of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies. mt.comspectroscopyonline.com These methods are non-invasive and can be implemented using probe-based systems inserted directly into the reactor.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information and can be used to quantitatively follow a reaction's progress in real-time, helping to elucidate complex reaction mechanisms. uvic.ca

Mass Spectrometry (MS):

Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and condensed phase membrane introduction mass spectrometry (CP-MIMS) allow for the continuous monitoring of reaction components directly from the reaction vessel. uvic.caacs.org MS-based methods are highly sensitive and selective, making them ideal for detecting transient intermediates. acs.org

Combined Approaches: Often, combining techniques provides a more complete picture. For example, coupling an electrochemical cell with an FTIR flow cell allows for the continuous monitoring of electrochemically controlled organic reactions. rsc.orgnih.gov

The application of these platforms to the stereoselective synthesis of this compound can lead to enhanced reaction control, improved yields and selectivity, and deeper mechanistic insights. mt.com

Table 3: Advanced Analytical Platforms for In-situ Reaction Monitoring
PlatformPrincipleType of Information ProvidedAdvantagesReference
FTIR/Raman SpectroscopyMolecular VibrationsConcentration of functional groups over time.Non-invasive, real-time, applicable to various phases. mt.comspectroscopyonline.com
NMR SpectroscopyNuclear SpinDetailed molecular structure, quantitative analysis.Provides unambiguous structural information. uvic.ca
Mass Spectrometry (e.g., PSI-MS)Mass-to-charge ratioDetection of reactants, products, and intermediates.High sensitivity and selectivity, suitable for complex mixtures. uvic.caacs.org
X-ray DiffractionX-ray scatteringChanges in solid-state structure, phase transitions.Essential for monitoring mechanochemical and solid-phase reactions. birmingham.ac.uk

Exploration of this compound as a Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry of the double bond in this compound makes it an attractive starting material, or chiral building block, for the synthesis of more complex molecules where stereocontrol is paramount. While research explicitly detailing this compound as a chiral synthon is an emerging area, the broader use of cinnamyl derivatives in constructing complex scaffolds is well-established and highlights its potential.

The cinnamyl moiety is a key pharmacophore in various biologically active compounds. For example, researchers have incorporated this structure into different molecular frameworks to develop potential therapeutics:

Anticancer Agents: Cinnamyl cinnamate (B1238496) derivatives serve as precursors for intramolecular Diels-Alder reactions to synthesize aryltetralin and arylnaphthalene lignans, such as podophyllotoxin, which are known for their anticancer properties. cmu.ac.th The stereochemistry of the starting cinnamyl unit is crucial for the stereochemical outcome of the final complex product.

Neuroprotective Agents: The cinnamyl structure has been incorporated into isatin-based molecules to create potent and selective inhibitors of Monoamine Oxidase-B (MAO-B), which is a target for treating Parkinson's disease. mdpi.com

Anticoagulants: A series of cinnamyl derivatives have been synthesized and shown to exhibit potent inhibitory activity against factor Xa, a key enzyme in the blood coagulation cascade. nih.gov

The exploration of this compound specifically as a building block would leverage its Z-geometry to direct the stereochemistry of subsequent reactions, enabling the synthesis of complex target molecules with high precision. This is particularly relevant in medicinal chemistry, where the specific three-dimensional arrangement of a molecule is often critical to its biological activity.

Q & A

Q. How can (Z)-cinnamyl acetate be biosynthesized in microbial systems like Escherichia coli?

Methodological Answer: this compound can be produced via heterologous expression of plant-derived benzyl alcohol acyltransferases (BAATs) in E. coli. For example, screening BAATs from plants like Cinnamomum tamala enables the conversion of cinnamyl alcohol to this compound using acetyl-CoA as a co-substrate. Optimizing glucose-fed fermentation (e.g., 166.9 ± 6.6 mg/L yield) involves balancing pathway flux and avoiding substrate toxicity . GC analysis (retention time: 4.7 min for cinnamyl acetate) with n-hexane dilution and 0.25 μm filtration ensures accurate quantification .

Q. What analytical methods distinguish this compound from its (E)-isomer in plant extracts?

Methodological Answer: Chiral GC or HPLC with polar stationary phases (e.g., β-cyclodextrin columns) can separate (Z)- and (E)-isomers. For example, in Cinnamomum tamala essential oils, this compound is identified via retention indices and corroborated by NMR (e.g., δ 4.8–5.2 ppm for allylic protons). Cross-validation with mass spectrometry (m/z 176.21 [M+H]+) enhances specificity .

Q. How does storage temperature affect the stability of this compound in food matrices?

Methodological Answer: Stability assays in guava nectar show refrigeration (4°C) reduces degradation compared to room temperature. Over 120 days, this compound losses are 48.48% at 4°C versus >80% at 25°C. Quantification via HS-SPME-GC-MS (using internal standards like 3-phenylpropyl acetate) accounts for matrix effects .

Advanced Research Questions

Q. What catalytic systems enhance the stereoselective synthesis of this compound?

Methodological Answer: Bimetallic nanocomposites (e.g., Ag–Pd@rutin) catalyze O-allylation of cinnamyl alcohol with phenols, favoring (Z)-stereochemistry. XPS analysis (Al Kα source, 900 µm² spot size) confirms Pd⁰/Pd²+ redox states critical for regioselectivity. Reaction optimization (e.g., 40°C, 12 h) achieves >90% conversion, validated by ¹³C-NMR (δ 170.5 ppm for acetate carbonyl) .

Q. How does this compound inhibit H. pylori virulence proteins?

Methodological Answer: Molecular docking (AutoDock Vina) reveals this compound binds to virB4 (ΔG = −8.2 kcal/mol) and virB9 (ΔG = −7.9 kcal/mol) via hydrophobic interactions and hydrogen bonding. Molecular dynamics simulations (100 ns trajectories) show stable RMSD (<2 Å) and low binding energy (−45.2 kJ/mol). ADMET predictions (SwissADME) indicate high GI absorption (73%) but low skin permeability (log Kp = −6.3 cm/s) .

Q. What experimental designs mitigate isomerization during this compound synthesis?

Methodological Answer: Light- and oxygen-free environments (argon atmosphere, amber glassware) minimize (Z)→(E) isomerization. Low-temperature enzymatic catalysis (20°C, Candida antarctica lipase B) retains >95% (Z)-configuration. Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate 9:1) removes isomerization byproducts .

Q. How do fumigation applications of this compound synergize with other cinnamon compounds?

Methodological Answer: Synergistic fumigation against Solenopsis invicta is achieved with trans-cinnamaldehyde:this compound (2:1 v/v), showing LC₅₀ = 75 µg/cm³. GC quantification (DB-5 column, 280°C detector) confirms ratios, while toxicity assays (20 h exposure) link esterase inhibition (ΔA₄₀₅ = 0.8) to mortality .

Contradictions and Data Gaps

  • Stability in Food Systems: reports significant this compound degradation in guava nectar (48% loss at 4°C), whereas cites higher losses (80%) in passion fruit juice under similar conditions. This discrepancy may arise from matrix-specific interactions (e.g., pH, enzymatic activity) requiring tailored stabilizers (e.g., antioxidants like BHT) .
  • Stereochemical Specificity: While identifies this compound in Cinnamomum tamala, lists (E)-isomers as commercial standards. Researchers must verify isomer purity via chiral columns or optical rotation ([α]ᴅ²⁵ = +12°) .

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